Comparative Cytotoxicity of Protodioscin vs. Dioscin in Breast Cancer Cell Lines
In a direct head-to-head comparison against dioscin, protodioscin exhibited comparable or slightly higher cytotoxic activity in both ER-positive (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines [1]. Both compounds showed high cytotoxicity against cancer cells (IC50 range: 1.53–6 μM) and low toxicity against normal peripheral blood mononuclear cells (PBMC; IC50 ≥ 50 μM) [1]. However, protodioscin demonstrated a more potent reduction in clonogenic capacity in MCF-7 cells compared to dioscin at equivalent concentrations [1].
| Evidence Dimension | Cytotoxicity (IC50) and Clonogenic Capacity |
|---|---|
| Target Compound Data | IC50 range: 1.53–6 μM; Significant reduction in colony formation in MCF-7 cells [1] |
| Comparator Or Baseline | Dioscin: IC50 range: 1.53–6 μM; Lesser reduction in colony formation in MCF-7 cells [1] |
| Quantified Difference | IC50 range comparable, but protodioscin more effectively reduced clonogenic survival in MCF-7 cells [1]. |
| Conditions | MTT assay in MCF-7 and MDA-MB-468 human breast cancer cell lines; clonogenic assay. |
Why This Matters
This indicates that while protodioscin and dioscin have similar acute cytotoxicity, protodioscin may be more effective at suppressing long-term tumor cell proliferation, a key factor for therapeutic development.
- [1] In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer. PLoS One. 2023;18(2):e0272781. View Source
